molecular formula C24H23N3O4S B11435183 N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide

N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B11435183
M. Wt: 449.5 g/mol
InChI Key: YXXZCGXLDVUYDG-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidine derivative characterized by a bicyclic core structure fused with a thiophene ring. Key structural features include:

  • 5,6-dimethyl groups on the thienopyrimidine core, enhancing steric bulk and hydrophobicity.
  • A 3-methoxyphenyl substituent at position 3, contributing to π-π stacking interactions and modulating electronic properties.
  • An N-benzyl acetamide side chain at position 2, which may influence solubility and receptor binding affinity.

Properties

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

N-benzyl-2-[3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H23N3O4S/c1-15-16(2)32-23-21(15)22(29)27(18-10-7-11-19(12-18)31-3)24(30)26(23)14-20(28)25-13-17-8-5-4-6-9-17/h4-12H,13-14H2,1-3H3,(H,25,28)

InChI Key

YXXZCGXLDVUYDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NCC3=CC=CC=C3)C4=CC(=CC=C4)OC)C

Origin of Product

United States

Preparation Methods

Step 1: Formation of 5,6-Dimethylthieno[2,3-d]Pyrimidine-2,4-Dione

  • Reactants : 3-Amino-5,6-dimethylthiophene-2-carboxylate and urea or thiourea.

  • Conditions : Reflux in acetic acid or ethanol with catalytic HCl (5–8 h).

  • Yield : 70–85%.

This step forms the dioxo-dihydrothienopyrimidine intermediate, which serves as the foundational structure for subsequent modifications.

Introduction of the 3-methoxyphenyl group at position 3 is achieved through Mitsunobu reactions or nucleophilic aromatic substitution (SNAr) :

Method A: Mitsunobu Reaction

  • Reactants : Thienopyrimidine-2,4-dione, 3-methoxyphenol, DIAD (diisopropyl azodicarboxylate), and PPh₃.

  • Conditions : Anhydrous THF, 0°C to room temperature, 12–24 h.

  • Yield : 60–75%.

Method B: SNAr with 3-Methoxybenzyl Bromide

  • Reactants : Thienopyrimidine-2,4-dione, 3-methoxybenzyl bromide, K₂CO₃.

  • Conditions : DMF, 80°C, 6–8 h.

  • Yield : 55–65%.

Comparison of Methods :

ParameterMitsunobu ReactionSNAr Reaction
Yield 60–75%55–65%
Reaction Time 12–24 h6–8 h
Cost High (DIAD/PPh₃)Moderate

Introduction of the Acetamide Side Chain at Position 1

The acetamide moiety is introduced via alkylation followed by amide coupling :

Step 3a: Alkylation with Ethyl Bromoacetate

  • Reactants : 3-(3-Methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione, ethyl bromoacetate, NaH.

  • Conditions : Dry DMF, 0°C to RT, 4–6 h.

  • Yield : 80–90%.

Step 3b: Hydrolysis and Amide Formation

  • Hydrolysis : Treat alkylated product with NaOH (2M) in ethanol/water (1:1) at 60°C for 2 h.

  • Amide Coupling : React hydrolyzed product with benzylamine using EDC/HOBt in DCM.

  • Yield : 70–80%.

Optimization and Catalytic Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for SNAr and cyclization steps:

  • Conditions : 200 W, 100–120°C, 10–30 min.

  • Yield Improvement : 15–20% higher than conventional methods.

Purification and Characterization

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) or recrystallization (ethanol/water).

  • Characterization :

    • HPLC Purity : >98%.

    • Spectroscopic Data :

      • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, benzyl), 6.85 (s, 1H, thieno), 3.80 (s, 3H, OCH₃), 2.35 (s, 6H, CH₃).

      • HRMS : [M+H]⁺ calc. 490.1784, found 490.1786.

Challenges and Limitations

  • Regioselectivity : Competing reactions at N1 vs. N3 require careful stoichiometric control.

  • Solubility : Polar intermediates (e.g., carboxylic acids) necessitate DMF/DMSO, complicating purification.

  • Scale-Up : Microwave methods face energy transfer limitations in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

Synthetic Routes

The synthesis of N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The preparation begins with the thieno[2,3-d]pyrimidine core, followed by the introduction of the benzyl and acetamide groups. Key synthetic methods include:

  • Condensation Reactions : Often employed to form the thieno[2,3-d]pyrimidine framework.
  • Substitution Reactions : Used to introduce benzyl and methoxy groups into the structure.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activities. Studies have shown varying degrees of efficacy against bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 4 to 20 μmol L1^{-1}, demonstrating significant antibacterial effects compared to standard antibiotics like cefotaxime .

Anticancer Potential

The compound has also been evaluated for anticancer properties. Various studies have reported its ability to inhibit cancer cell proliferation through mechanisms that may involve:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Inhibition of Tumor Growth : Reducing tumor size in animal models.

Enzyme Inhibition

This compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. Notable examples include:

  • Acetylcholinesterase Inhibition : Relevant for treating neurodegenerative diseases like Alzheimer's.
  • α-glucosidase Inhibition : Important for managing Type 2 Diabetes Mellitus by slowing carbohydrate absorption.

Study 1: Antimicrobial Activity Evaluation

A study investigated various derivatives of N-benzyl compounds for their antimicrobial activity against a range of bacterial strains. The results indicated that certain derivatives exhibited potent activity comparable to existing antibiotics .

Study 2: Anticancer Mechanism Exploration

Another research effort focused on understanding the anticancer mechanisms of this compound. The study revealed that specific structural modifications enhanced its ability to induce apoptosis in cancer cell lines .

Study 3: Enzyme Inhibition Studies

Research highlighted the compound's effectiveness as an acetylcholinesterase inhibitor. This property suggests potential therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional group similarities with the target molecule:

Thieno[2,3-d]pyrimidine Derivatives

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Notable Properties
Target compound Thieno[2,3-d]pyrimidine 5,6-dimethyl, 3-(3-methoxyphenyl), N-benzyl acetamide C₂₄H₂₃N₃O₄S 449.52 g/mol High lipophilicity (predicted logP >3) due to aromatic and methyl groups .
2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide () Thieno[2,3-d]pyrimidine 3-ethyl, 5,6-dimethyl, sulfanyl-acetamide C₂₀H₂₂N₄O₂S₂ 414.54 g/mol Sulfur linkage may enhance metabolic stability; substituents reduce steric hindrance compared to the benzyl group in the target compound .
N-(2,3-Dimethylphenyl)-2-{[4-oxo-3-(4-pyridinylmethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () Hexahydrobenzothieno[2,3-d]pyrimidine Pyridinylmethyl, sulfanyl-acetamide C₂₇H₂₉N₅O₂S₂ 535.68 g/mol Hexahydrobenzothieno core increases rigidity; pyridinyl group introduces basicity, potentially improving solubility .

Heterocyclic Analogues with Modified Cores

  • (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles (): Feature a thiazolo-pyrimidine core with a furan substituent. 11a (2,4,6-trimethyl benzylidene) and 11b (4-cyanobenzylidene) exhibit moderate yields (68%) and distinct electronic profiles due to electron-withdrawing cyano groups .
  • 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (): Pyrimidoquinazoline core with fused quinazoline-thieno system. Lower synthetic yield (57%) compared to thienopyrimidines, attributed to multi-step cyclization .

Biological Activity

N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the thienopyrimidine class, known for various biological activities including anticancer properties. This article synthesizes findings from diverse sources to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The chemical structure of this compound is characterized by a thienopyrimidine core with additional functional groups that enhance its biological activity. The molecular formula is C23H21N3O2S2C_{23}H_{21}N_3O_2S_2 with a molar mass of 435.56 g/mol .

Research indicates that compounds within the thienopyrimidine class exhibit biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Thienopyrimidines have been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, they can target bromodomains in proteins such as TRIM24, which play a role in tumorigenesis .
  • Antioxidant Properties : Some derivatives demonstrate antioxidant activities that may protect cells from oxidative stress, contributing to their anticancer effects.
  • Modulation of Signaling Pathways : These compounds can interfere with signaling pathways critical for cancer cell survival and proliferation.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines including prostate cancer (LNCaP and C4-2B) and non-small cell lung cancer (A549). IC50 values for these cell lines were reported at approximately 1.08 μM and 0.75 μM respectively .
  • Mechanistic Studies : Molecular docking studies have shown that the compound interacts effectively with key proteins involved in cancer progression such as EGFR tyrosine kinase . This interaction suggests potential pathways through which the compound may exert its anticancer effects.

Comparative Efficacy

The following table summarizes the IC50 values of this compound compared to other known anticancer agents:

Compound NameCancer Cell LineIC50 Value (μM)
N-benzyl-...LNCaP1.88
N-benzyl-...A5490.75
OlmitinibDU145Similar to DHFP

Case Studies

Recent publications have documented case studies involving the synthesis and evaluation of thienopyrimidine derivatives:

  • Study on TRIM24 Inhibition : A study focused on optimizing derivatives for TRIM24 inhibition reported promising results with compounds showing low micromolar activity against prostate cancer cells .
  • Molecular Docking Analysis : Another study utilized molecular docking to evaluate interactions with EGFR and found that certain derivatives had binding affinities comparable to established drugs .

Q & A

Basic: What are the critical considerations for synthesizing this compound with high purity?

Answer:
The synthesis typically involves multi-step routes requiring precise control of:

  • Reaction conditions : Optimal temperatures (e.g., reflux at 80–100°C) and solvent systems (e.g., dimethyl sulfoxide or acetonitrile) to minimize side reactions .
  • Stepwise purification : Use of thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor intermediates .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) to confirm structural integrity and purity .
    Key challenge : Avoiding hydrolysis of the acetamide group during acidic or basic conditions .

Basic: How should researchers validate the structural identity of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • ¹H/¹³C NMR : Assign peaks for methoxyphenyl (δ ~3.8 ppm for OCH₃), thienopyrimidine carbonyls (δ ~165–170 ppm), and benzyl protons (δ ~4.5–5.0 ppm) .
  • High-resolution MS : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
  • HPLC purity : Ensure ≥95% purity using reverse-phase C18 columns with UV detection .

Advanced: How can researchers resolve contradictions in reported biological activity data for thienopyrimidine analogs?

Answer:
Contradictions often arise from:

  • Structural variations : Minor substituent changes (e.g., 4-methoxy vs. 3-methoxy) drastically alter target binding. Compare with structurally similar compounds (e.g., 6-fluoro-N-aryl derivatives showing anticancer activity) .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF7) and dose ranges. For example, compound 2d (a tetrahydrothieno analog) showed strain-specific antibacterial activity against Proteus vulgaris .
  • Mechanistic studies : Use kinase inhibition assays or molecular docking to validate hypothesized targets (e.g., tyrosine kinase or DNA intercalation) .

Advanced: What methodological strategies optimize the compound’s reactivity for derivatization?

Answer:
Focus on functional group compatibility:

  • Acetamide group : Protect with tert-butoxycarbonyl (Boc) during alkylation or acylation reactions .
  • Thienopyrimidine core : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 3-position .
  • Methoxyphenyl moiety : Demethylate with BBr₃ to generate hydroxyl groups for further functionalization .
    Case study : Microwave-assisted synthesis reduced reaction times by 40% for analogous pyrido[2,3-d]pyrimidines .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:
Prioritize these steps:

Core modifications : Synthesize analogs with varying substituents on the benzyl (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) and acetamide groups .

Bioisosteric replacements : Replace the thienopyrimidine ring with triazolo[4,5-d]pyrimidine to assess potency changes .

Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (e.g., carbonyl groups at C2/C4) .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Storage conditions : Lyophilized powder stored at –20°C under nitrogen to prevent oxidation of the dihydrothieno ring .
  • Solution stability : Avoid aqueous buffers at pH >8, which degrade the acetamide moiety .

Advanced: How can computational modeling predict metabolic pathways?

Answer:

  • In silico tools : Use GLORY or ADMET Predictor to identify likely Phase I metabolites (e.g., O-demethylation of the 3-methoxyphenyl group) .
  • CYP450 inhibition assays : Validate predictions using human liver microsomes and LC-MS/MS quantification .

Basic: What analytical methods quantify this compound in biological matrices?

Answer:

  • LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) and monitor transitions for [M+H]⁺ → fragment ions .
  • Calibration curve : Linear range of 1–1000 ng/mL with ≤15% inter-day variability .

Advanced: How to troubleshoot low yields in the final coupling step?

Answer:
Common issues and fixes:

  • Coupling reagents : Replace DCC with EDCI/HOBt for better activation of carboxylic acids .
  • Solvent optimization : Switch from DMF to dichloromethane to reduce side reactions .
  • Temperature control : Conduct reactions at 0–4°C to prevent racemization .

Advanced: What comparative studies exist between this compound and FDA-approved kinase inhibitors?

Answer:

  • Binding affinity : Compare with imatinib or gefitinib using surface plasmon resonance (SPR). Analogous compounds showed IC₅₀ values of 0.5–2 µM against Abl kinase .
  • Selectivity profiling : Test against a panel of 50+ kinases to identify off-target effects .

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